molecular formula C10H6BrFN2 B14861007 2-Bromo-6-(4-fluorophenyl)pyrazine

2-Bromo-6-(4-fluorophenyl)pyrazine

Cat. No.: B14861007
M. Wt: 253.07 g/mol
InChI Key: NDONGFVZUODNEA-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-fluorophenyl)pyrazine is an organic compound with the molecular formula C10H6BrFN2. It is a derivative of pyrazine, substituted with a bromine atom at the 2-position and a fluorophenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-(4-fluorophenyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-fluorophenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazines .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-fluorophenyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(4-fluorophenyl)pyrazine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The specific positioning of these substituents can affect the compound’s electronic properties and its suitability for various applications .

Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

2-bromo-6-(4-fluorophenyl)pyrazine

InChI

InChI=1S/C10H6BrFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H

InChI Key

NDONGFVZUODNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Br)F

Origin of Product

United States

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